9,10-Anthracenedione, 1-amino-4-[(5-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-
Description
The compound 9,10-Anthracenedione, 1-amino-4-[(5-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]- (hereafter referred to as Compound X) is a bis-amino-substituted anthraquinone derivative. Its structure features:
- A 9,10-anthracenedione core (tricyclic dioxoanthracene).
- Primary amino groups at positions 1 and 3.
- A secondary amino linkage bridging positions 4 and 1' of the anthracenedione scaffold.
This substitution pattern distinguishes it from other aminoanthraquinones, which typically bear hydroxy or alkylamino substituents.
Properties
CAS No. |
35940-77-3 |
|---|---|
Molecular Formula |
C28H17N3O4 |
Molecular Weight |
459.5 g/mol |
IUPAC Name |
1-(5-amino-9,10-dihydroxyanthracen-1-yl)imino-4-iminoanthracene-9,10-dione |
InChI |
InChI=1S/C28H17N3O4/c29-17-9-3-7-15-21(17)27(34)16-8-4-10-19(22(16)28(15)35)31-20-12-11-18(30)23-24(20)26(33)14-6-2-1-5-13(14)25(23)32/h1-12,30,34-35H,29H2 |
InChI Key |
UVZWFBKBWMBJSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=NC4=CC=CC5=C(C6=C(C=CC=C6N)C(=C54)O)O)C=CC3=N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategies for Amino-9,10-Anthracenedione Derivatives
The preparation of amino-substituted 9,10-anthracenediones typically involves:
Amination of 9,10-anthracenedione derivatives : Introduction of amino groups at specific positions (1 and 4 positions) on the anthracenedione ring system is commonly achieved by nucleophilic substitution or amination reactions starting from halogenated or hydroxylated anthracenedione precursors.
Functional Group Modifications : Alkylation, arylation, and acylation of the amino groups are performed to obtain various derivatives. These modifications use reagents such as alkyl halides, aryl halides, acyl chlorides, and bifunctional chloroanhydrides to introduce diverse functional groups.
Dediazonization Reactions : This approach enables the synthesis of a wide range of derivatives by converting diazonium salts of aminoanthracenediones into other functionalized products.
Use of Bifunctional Reagents : Chloroanhydrides and isothiocyanates are used to form heterocyclic and acyclic derivatives, including the synthesis of thiazole, triazole, and tetrazole rings fused to the anthracenedione core.
These methods have been extensively reviewed and systematized, highlighting their synthetic potential and biological relevance.
Specific Synthesis of the Target Compound
The compound , featuring two amino groups linked via a nitrogen bridge at the 1 and 4 positions of the anthracenedione core, can be synthesized through:
Stepwise Amination : Starting from 1,4-dihalo or 1,4-dihydroxy-9,10-anthracenedione derivatives, selective substitution with amines introduces the amino groups. For example, 2,3-dihydroxy-5,8-dichloroanthracene-1,4-dione can be reacted with amines to introduce amino substituents at the 1 and 4 positions.
Coupling of Aminoanthracenedione Units : The formation of the bis(amino) structure linked through an amino bridge involves reacting 1-amino-9,10-anthracenedione with another amino-substituted anthracenedione derivative under conditions favoring nucleophilic aromatic substitution or condensation.
Use of Oxidative or Catalytic Conditions : Some syntheses employ copper(II) acetate catalysis or oxidative conditions in solvents such as ethylene glycol diacetate to facilitate ring functionalization and coupling.
Example Synthetic Route (Based on Literature)
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1. Starting material: 1,4-dihalo-9,10-anthracenedione | Reaction with primary amines under nucleophilic substitution conditions | Introduction of amino groups at 1 and 4 positions |
| 2. Coupling reaction between 1-amino-9,10-anthracenedione and 4-amino-9,10-anthracenedione derivative | Heat, copper(II) acetate catalyst, ethylene glycol diacetate solvent | Formation of bis(amino) linked anthracenedione |
| 3. Purification | Chromatography or recrystallization | Pure target compound |
Computational and Structural Studies Supporting Synthesis
Semi-empirical molecular orbital methods (AMI, PM3, MNDO) and ab initio calculations (6-31G**) have been used to model the structure and reactivity of amino-substituted anthracenediones, confirming the stability of the synthesized compounds and guiding the design of derivatives with optimal biological activity.
Reaction Conditions and Optimization
Solvent choice: Polar aprotic solvents or high-boiling solvents like ethylene glycol diacetate are preferred for facilitating amination and coupling reactions.
Temperature: Elevated temperatures (e.g., 180–190 °C) are often required for efficient substitution and coupling.
Catalysts: Copper(II) salts are commonly used to promote oxidative coupling and ring functionalization.
Oxidants: Atmospheric oxygen can serve as a green oxidant in some ring-opening and annulation reactions involving anthracenedione derivatives.
Summary Table of Preparation Methods and Outcomes
Research Outcomes and Implications
The synthetic methods allow for the preparation of complex amino-substituted anthracenediones with potential biological activity.
Structural modifications at the amino groups significantly influence biological properties such as antitumor and antimicrobial activities.
Computational studies support the design of derivatives with optimal electronic properties (e.g., ionization potentials around 7.7–7.9 eV) correlated with biological effectiveness.
The preparation methods are versatile and can be adapted to introduce various functional groups and heterocycles, expanding the compound's chemical space and potential applications.
Chemical Reactions Analysis
Biological Interactions
The compound demonstrates notable bioactivity, including:
Antimicrobial Activity
-
Exhibited inhibitory effects against Streptococcus pneumoniae, Salmonella typhi, and Candida tenuis via N-substituted derivatives .
-
Antifungal activity against Aspergillus niger observed in hydrazone derivatives .
| Pathogen | Activity Observed | Relevant Derivatives |
|---|---|---|
| Staphylococcus aureus | Growth inhibition | Chloro-substituted derivatives |
| Mycobacterium luteum | Microbial inhibition | Amino acid derivatives |
Enzyme Interactions
-
Lactate dehydrogenase fixation observed in 1,4-diamino-9,10-anthracenedione derivatives .
-
Antioxidant activity demonstrated via CUPRAC and DPPH methods in hydrazone derivatives .
Chemical Transformations
The compound undergoes reactions characteristic of anthraquinones, including:
Nucleophilic Substitution
| Reaction Type | Functional Groups Involved | Products |
|---|---|---|
| Amide formation | Amino groups, quinone | Wnt pathway inhibitors |
| Schiff base formation | Amino and carbonyl groups | Analgesic derivatives |
Electrophilic Reactions
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
One of the most significant applications of this compound is in cancer treatment. The structural modifications of 9,10-anthracenediones have led to the development of several antitumor agents. For instance, derivatives such as mitoxantrone and ametantrone are widely used in chemotherapy for breast cancer and lymphoma treatment. These compounds exhibit a broad spectrum of anticancer activity against various tumor types .
Antimicrobial Properties
The amino-substituted derivatives of 9,10-anthracenedione have shown promising antimicrobial activity. Studies indicate that these compounds can inhibit the growth of several bacterial strains such as Staphylococcus aureus, Streptococcus pneumoniae, and Salmonella typhi. Furthermore, some derivatives demonstrate antifungal properties against fungi like Candida tenuis and Aspergillus niger .
Antiviral Effects
Research has also highlighted the antiviral potential of these compounds. Certain derivatives have been found to inhibit human cytomegalovirus (HCMV) and exhibit activity against HIV-1. Additionally, they have shown promise in stimulating interferon production, which could be beneficial in treating viral infections such as influenza .
Summary Table: Medicinal Applications
| Application Type | Specific Activity | Notable Compounds |
|---|---|---|
| Anticancer | Broad-spectrum | Mitoxantrone, Ametantrone |
| Antimicrobial | Bacterial & Fungal | Various amino derivatives |
| Antiviral | HCMV & HIV-1 | Specific dithiocarbamate derivatives |
Dye Production
The compound's role in dye production is significant due to its vibrant color properties. Amino- and diamino-substituted 9,10-anthracenediones are key intermediates in synthesizing various dyes and pigments utilized across multiple industries. The structural versatility allows for the creation of dyes with specific properties tailored to different applications .
Case Study: Fluorescent Dyes
Recent advancements have led to the development of fluorescent dyes based on 9,10-anthracenedione derivatives. These dyes exhibit enhanced fluorescent properties and are used in applications ranging from biological imaging to environmental monitoring .
Analytical Chemistry Applications
In analytical chemistry, amino-substituted 9,10-anthracenediones serve as effective reagents for detecting metal ions and other analytes. Their ability to form colored complexes makes them suitable for photometric determinations in complexometric titrations.
Analytical Applications Overview
| Application Type | Methodology | Example Use Case |
|---|---|---|
| Metal Ion Detection | Photometric Reactions | Colorimetric assays for metal indicators |
| Complexometric Titration | Analytical Reagents | Determining concentrations of metal ions |
Mechanism of Action
The mechanism of action of 9,10-Anthracenedione, 1-amino-4-[(5-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]- involves its interaction with biological molecules. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in the development of anticancer drugs. The amino groups facilitate binding to specific molecular targets, enhancing its efficacy.
Comparison with Similar Compounds
Structural and Substituent Analysis
| Compound | Substituents | Key Structural Features |
|---|---|---|
| Compound X | 1-NH₂, 4-NH-(5-NH₂-anthracenedione) | Bis-amino linkage; lacks hydroxyl groups |
| HAQ (1,4-Bis(2-[(2-hydroxyethyl)amino]ethylamino)-9,10-anthracenedione) | 1,4-Bis(alkylamino) with hydroxyethyl side chains | Hydrophilic side chains enhance solubility; no aromatic hydroxyl groups |
| DHAQ (1,4-Dihydroxy-5,8-bis(alkylamino)-9,10-anthracenedione) | 1,4-Dihydroxy; 5,8-bis(alkylamino) | Hydroxyl groups increase DNA intercalation and potency |
| Mitoxantrone | 1,4-Dihydroxy-5,8-bis(2-[(2-hydroxyethyl)amino]ethylamino)-9,10-anthracenedione dihydrochloride | Clinically approved; hydroxyl and alkylamino groups balance potency and cardiotoxicity |
| AQ (1,4-Bis(alkylamino)-9,10-anthracenedione) | 1,4-Bis(alkylamino) without hydroxyl groups | Lower DNA affinity compared to hydroxylated analogs |
Pharmacological Activity
Antitumor Efficacy
- DHAQ: Most potent in vivo, with curative activity in murine leukemia (T/C > 200% at 0.5 mg/kg) and melanoma models . Hydroxyl groups enhance DNA binding and cellular uptake .
- HAQ : Moderate activity (T/C ~150%) but acute toxicity at therapeutic doses .
- Compound X: Predicted to exhibit DNA intercalation due to planar anthraquinone core and amino groups, but lack of hydroxyls may reduce potency compared to DHAQ.
Genotoxicity and Mechanisms
- DHAQ : Induces chromosome damage and sister chromatid exchanges, correlating with therapeutic efficacy .
- HAQ: Less genotoxic but metabolically activated to mutagenic forms in bacterial assays .
- Compound X: Amino groups may facilitate DNA crosslinking, but reduced redox activity (vs. hydroxylated analogs) could lower free radical-mediated toxicity .
Toxicity Profiles
Biological Activity
9,10-Anthracenedione, 1-amino-4-[(5-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]- is a derivative of anthracenedione that has garnered attention due to its potential biological activities. This compound is part of a larger class of anthraquinones known for their diverse pharmacological properties, including anticancer and antimicrobial activities. This article aims to summarize the biological activity of this compound based on recent research findings and case studies.
Chemical Structure and Properties
The compound features a complex structure that includes multiple amino groups and a dioxoanthracene framework. The structural formula can be represented as follows:
This structure is crucial for its interaction with biological systems and influences its activity profile.
Anticancer Activity
Several studies have highlighted the anticancer potential of anthracenedione derivatives. For instance, compounds related to 9,10-anthracenedione have shown significant activity against various cancer cell lines:
- Leukemia : Research indicates that certain derivatives exhibit marked activity against P-388 leukemia, with some compounds achieving over 500% increase in median life span in treated mice compared to controls .
- Solid Tumors : Compounds similar to 9,10-anthracenedione have demonstrated efficacy against solid tumors such as B-16 melanoma and colon tumor models .
A study on 1,4-bis[(aminoalkyl)amino]-9,10-anthracenediones indicated that modifications in the amino groups significantly enhance anticancer activity .
Antimicrobial Activity
The antimicrobial properties of anthracenediones are well-documented. They exhibit notable effectiveness against various pathogens:
- Bacterial Infections : Strong antimicrobial activity has been reported against Staphylococcus aureus, indicating potential applications in treating bacterial infections .
- Fungal Infections : Anthraquinone derivatives have shown antifungal activity against Candida albicans, suggesting their utility in managing fungal infections .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of anthracenedione derivatives. Key findings include:
- Hydroxylation : Hydroxylation at specific positions on the anthracene ring significantly enhances cytotoxicity against cancer cells .
- Amino Substituents : The nature and position of amino groups play a critical role in determining the biological activity of these compounds. For example, compounds with hydrophilic amino groups showed improved interactions with cellular targets .
In Vivo Studies
In vivo studies using murine models have demonstrated the potential of 9,10-anthracenedione derivatives in cancer therapy. A notable study involved administering these compounds to mice with induced tumors, resulting in significant tumor regression and increased survival rates compared to control groups .
Toxicological Assessments
Toxicity evaluations indicate that while these compounds exhibit promising therapeutic effects, they also present risks at high doses. For instance, chronic exposure studies have revealed hematological changes and increased organ weights in animal models .
Summary of Findings
| Biological Activity | Observations |
|---|---|
| Anticancer | Significant efficacy against leukemia and solid tumors; optimal modifications enhance activity |
| Antimicrobial | Effective against Staphylococcus aureus and Candida albicans; potential for broader applications |
| Toxicity | Notable adverse effects at high doses; necessitates careful dosing strategies |
Q & A
Advanced Research Question
- Drug-likeness : Calculate Lipinski’s Rule of Five parameters (e.g., logP <5, molecular weight <500) using tools like SwissADME. The compound’s logP (~2.5) and topological polar surface area (~89 Ų) suggest moderate bioavailability .
- Protein docking : Use AutoDock Vina or Schrödinger Suite to simulate binding with targets like topoisomerases or kinases. Validate via STRING database analysis for pathway enrichment .
Does this compound exhibit fluorescence properties suitable for chemosensor applications?
Advanced Research Question
Anthraquinone derivatives often show tunable fluorescence. Key steps:
- Measure fluorescence quantum yield in ethanol or DMF (excitation λ 350–400 nm).
- Functionalize with electron-donating groups (e.g., –NH) to enhance emission. Compare with analogs like 9,10-bis(3,5-dihydroxyphenyl)anthracene (λ 450–500 nm) .
What solvents and conditions stabilize this compound during storage and reactions?
Intermediate Research Question
- Solubility : Prefer DMSO or DMF. Aqueous solubility is low (estimated logS ≈ −4.5 via AlogPS) .
- Stability : Store under inert gas at −20°C. Avoid prolonged light exposure (UV degradation) .
How can X-ray crystallography resolve the compound’s solid-state structure?
Advanced Research Question
-
Grow crystals via slow evaporation in DCM/hexane.
-
Monoclinic system (e.g., space group ) parameters:
Parameter Value a (Å) 5.168 b (Å) 19.523 c (Å) 14.367 β (°) 99.58 Refine using SHELXL-97. Compare with 4-(9,10-dioxoanthracen-1-yl)-4-oxobutanoic acid’s structure .
What safety protocols are critical when handling this compound?
Intermediate Research Question
- PPE : Use nitrile gloves, lab coats, and goggles.
- Ventilation : Work in a fume hood to avoid inhalation (potential respiratory irritant) .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
How does regioselectivity influence the synthesis of amino-substituted derivatives?
Intermediate Research Question
- Electron-rich aryl bromides favor substitution at the 4-position due to resonance stabilization.
- Steric hindrance from methoxy/methyl groups (e.g., 1-methoxy-10-phenylanthracene) directs reactivity to less hindered sites .
Can this compound act as a catalyst or intermediate in oxidation-reduction reactions?
Advanced Research Question
Anthraquinones are redox-active. Test catalytic potential:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
